molecular formula C9H16N2O B2409777 1-[(2-Methylcyclopropyl)carbonyl]piperazine CAS No. 840491-31-8

1-[(2-Methylcyclopropyl)carbonyl]piperazine

Cat. No.: B2409777
CAS No.: 840491-31-8
M. Wt: 168.24
InChI Key: SMLHLXHCIJUNJT-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 1-[(2-Methylcyclopropyl)carbonyl]piperazine involves several steps. One common method includes the reaction of 2-methylcyclopropylcarbonyl chloride with piperazine under controlled conditions. The reaction typically requires a solvent such as dichloromethane and a base like triethylamine to facilitate the reaction. The mixture is stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product .

Chemical Reactions Analysis

1-[(2-Methylcyclopropyl)carbonyl]piperazine undergoes various chemical reactions, including:

Scientific Research Applications

1-[(2-Methylcyclopropyl)carbonyl]piperazine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-[(2-Methylcyclopropyl)carbonyl]piperazine involves its interaction with specific molecular targets. It can bind to proteins and enzymes, altering their activity and function. The exact pathways and targets depend on the specific application and context of its use .

Comparison with Similar Compounds

1-[(2-Methylcyclopropyl)carbonyl]piperazine can be compared with other piperazine derivatives such as:

Each of these compounds has unique properties and applications, making this compound distinct in its specific uses and structural characteristics.

Properties

IUPAC Name

(2-methylcyclopropyl)-piperazin-1-ylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16N2O/c1-7-6-8(7)9(12)11-4-2-10-3-5-11/h7-8,10H,2-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMLHLXHCIJUNJT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC1C(=O)N2CCNCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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